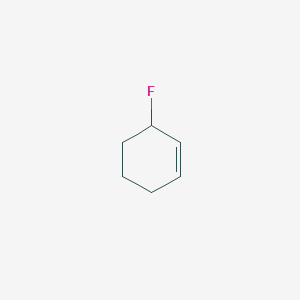![molecular formula C46H33F15NO2P B14064232 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline is a complex organic compound characterized by its unique structure and the presence of multiple trifluoromethyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Vorbereitungsmethoden
The synthesis of 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted phenyl groups, followed by their incorporation into the larger polycyclic structure. Key steps may include cycloaddition reactions, nucleophilic substitutions, and oxidative coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and minimize the use of hazardous reagents.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of electron-rich aromatic rings makes it susceptible to oxidation under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.
Cycloaddition: The polycyclic structure allows for potential cycloaddition reactions, which can be used to modify the compound further.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-opened products.
Wissenschaftliche Forschungsanwendungen
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a probe in biochemical studies.
Medicine: The compound’s reactivity and stability could be harnessed to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline exerts its effects depends on its specific application. In catalysis, the trifluoromethyl groups can stabilize transition states and intermediates, enhancing the reaction rate and selectivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline stands out due to its multiple trifluoromethyl groups, which impart unique electronic properties. Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: Used in lithium-sulfur batteries.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Utilized in catalysis for the hydration of terminal alkynes.
These comparisons highlight the unique aspects of the compound , particularly its potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C46H33F15NO2P |
|---|---|
Molekulargewicht |
947.7 g/mol |
IUPAC-Name |
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C46H33F15NO2P/c47-42(48,49)28-12-11-23-8-5-13-62(37(23)22-28)65-63-40-35(26-14-29(43(50,51)52)20-30(15-26)44(53,54)55)18-24-6-1-3-9-33(24)38(40)39-34-10-4-2-7-25(34)19-36(41(39)64-65)27-16-31(45(56,57)58)21-32(17-27)46(59,60)61/h11-12,14-22H,1-10,13H2 |
InChI-Schlüssel |
HYXFBPKYLKFHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)N7CCCC8=C7C=C(C=C8)C(F)(F)F)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


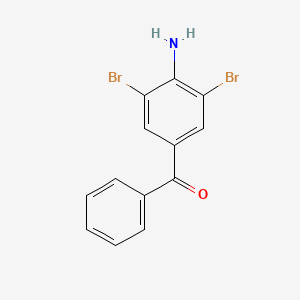
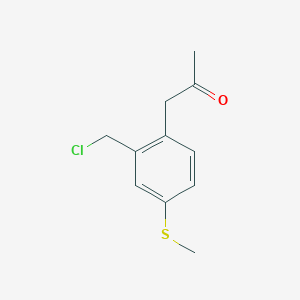


![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
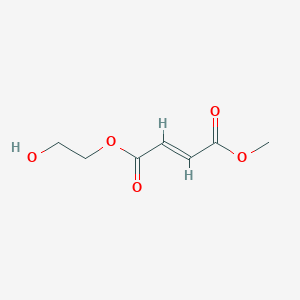
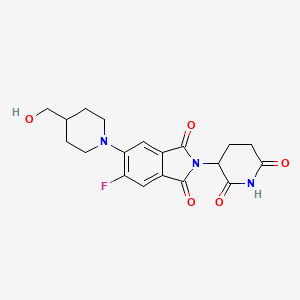
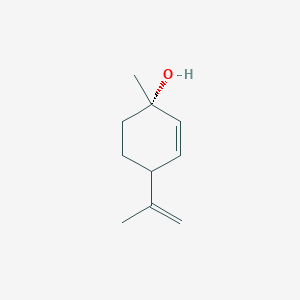
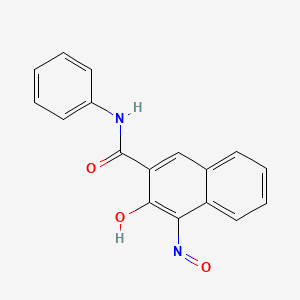

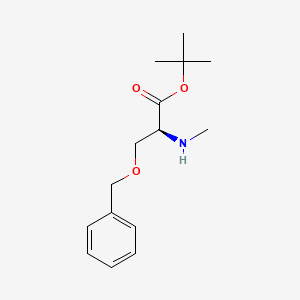
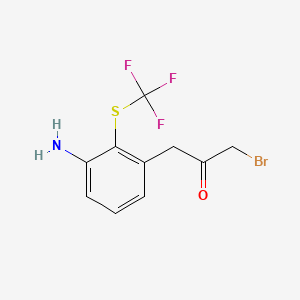
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
